REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[S:6]1[C:10]2[CH:11]=[C:12]([NH:15][C:16](=[O:20])[CH:17]=NO)[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1>O>[S:6]1[C:10]2[C:9](=[CH:14][CH:13]=[C:12]3[C:11]=2[C:17](=[O:2])[C:16](=[O:20])[NH:15]3)[N:8]=[CH:7]1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
N-benzothiazol-6-yl-2-hydroxyimino-acetamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=C(C=C2)NC(C=NO)=O
|
Name
|
ice
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The aqueous slurry was stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-L 3-neck round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a thermometer
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated for ˜1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The residual reaction mixture in the reaction vessel
|
Type
|
WASH
|
Details
|
was washed out with an additional 20 mL of cold water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed thoroughly with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=CC=C3NC(C(C3=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |